Litronesib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Mechanism of Action of Litronesib

References

- 1. This compound | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Kinesin spindle protein inhibitors in cancer [pmc.ncbi.nlm.nih.gov]

- 3. Second-Generation Antimitotics in Cancer Clinical Trials [mdpi.com]

- 4. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Phase 1 dose-escalation studies exploring multiple ... [pubmed.ncbi.nlm.nih.gov]

- 6. Two Phase 1 dose-escalation studies exploring multiple ... [profiles.foxchase.org]

- 7. A phase 1 and dose-finding study of LY2523355 (this compound ... [pubmed.ncbi.nlm.nih.gov]

- 8. Functional screening identifies kinesin spindle protein ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Experimental Evidence

Litronesib exerts its antitumor effect by specifically targeting the mitotic motor protein Eg5.

- Target Function: Eg5 is essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis. This process is critical for the correct segregation of sister chromatids [1].

- Inhibition Consequence: this compound binds to an allosteric pocket on Eg5, blocking its ATPase activity. This inhibition prevents the formation of a functional bipolar spindle, leading to mitotic arrest characterized by a hallmark monopolar spindle phenotype. The cell is unable to progress through mitosis and ultimately undergoes programmed cell death, or apoptosis [1] [2].

- Key Experimental Findings: In vitro, this compound (25 nM) was shown to induce cancer cell death during this mitotic arrest, which requires sustained activation of the spindle-assembly checkpoint (SAC) [3]. In vivo studies using a Colo205 xenograft model demonstrated that this compound caused a dramatic increase in cancer cells immunopositive for histone H3 phosphorylation (a marker of mitosis) and exhibited dose-dependent antitumor activity [3].

The following diagram illustrates the signaling pathway through which this compound induces apoptosis in cancer cells.

This compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Preclinical and Clinical Data

The transition from laboratory research to human studies provided key insights into this compound's effects and safety profile.

Preclinical In Vivo Data

In a Colo205 xenograft mouse model, this compound was administered intravenously at doses of 1.1, 3.3, 10, and 30 mg/kg. The results showed antitumor activity in a dose-dependent manner, confirming its efficacy in a living organism [3].

Clinical Trial Data

A phase 1 and dose-finding study of this compound was conducted in Japanese patients with advanced solid tumors. The key findings are summarized below [4].

| Aspect | Clinical Findings |

|---|---|

| Dosing Schedule | Days 1, 2, and 3 every 3 weeks [4] |

| Tested Doses | 2, 4, and 5 mg/m²/day [4] |

| Most Frequent Adverse Events | Neutropenia and leukopenia (100% of patients) [4] |

| Grade 4 Neutropenia | Observed in 83% of patients [4] |

| Recommended Dose | 5 mg/m²/day with therapeutic G-CSF support [4] |

| Pharmacokinetics | Exposure increased dose-dependently; similar to Western populations [4] |

| Preliminary Efficacy | No objective tumor responses were observed in this early trial [4] |

Technical and Experimental Protocols

For researchers working with this compound in a laboratory setting, here is key information on handling and experimental setup.

In Vitro Cell Assay Protocol

A typical protocol for assessing this compound's effect on cancer cells is as follows [3]:

- Cell Seeding: Plate cancer cells in poly-d-lysine coated 96-well plates.

- Incubation: Incubate the plates overnight to allow for cell attachment.

- Drug Treatment: Treat cells with indicated concentrations of this compound for various time periods.

- Fixation: Fix cells with 3.7% formaldehyde in PBS for 45 minutes or with a commercial fixative solution for 30 minutes.

- Analysis: Proceed with downstream analysis, such as immunofluorescence to detect the monopolar spindle phenotype or assays to measure cell viability and apoptosis.

Solution Preparation and Storage

- In Vitro Stock Solution: this compound is soluble in DMSO at least up to 50 mg/mL (97.71 mM) [3].

- Storage: The powder should be stored at -20°C for long-term stability. Once dissolved, stock solutions can be stored at -80°C for 2 years or -20°C for 1 year. Avoid repeated freeze-thaw cycles [3].

- In Vivo Formulation: For animal studies, one validated formulation involves dissolving this compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a clear solution with a concentration of 5 mg/mL [2].

Research Context and Potential

While this compound itself remains investigational, it is part of a promising class of anticancer agents. The recent study identifying the KSP inhibitor filanesib as a potential treatment for hepatoblastoma underscores the continued relevance of this therapeutic target [5]. This suggests that KSP inhibition could be a valuable strategy, particularly for cancers with limited treatment options.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound (LY2523355) | Kinesin Inhibitor [medchemexpress.com]

- 4. A phase 1 and dose-finding study of LY2523355 (this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Functional screening identifies kinesin spindle protein ... [nature.com]

Comprehensive Technical Guide: Litronesib as a Kinesin Eg5 Inhibitor for Cancer Therapeutics

Introduction to Eg5/KSP Biology and Therapeutic Rationale

The kinesin spindle protein (Eg5, also known as KIF11 or KSP) represents a promising molecular target for anticancer drug development due to its fundamental role in mitotic cell division. As a member of the kinesin-5 family of motor proteins, Eg5 functions as a plus-end-directed motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle during cell division. This protein exists as a homotetramer through oligomerization of its central stalk domain, enabling it to crosslink and slide antiparallel microtubules apart, which is indispensable for proper centrosome separation during early mitosis. The crucial nature of Eg5 in mitosis is highlighted by the consequence of its inhibition: cells unable to form bipolar spindles develop characteristic monopolar spindles (monoastral structures) that trigger mitotic arrest and ultimately lead to apoptotic cell death in rapidly dividing cells. [1] [2] [3]

The therapeutic rationale for targeting Eg5 in oncology stems from several key advantages over traditional antimitotic agents. First, Eg5 expression is predominantly restricted to proliferating cells, with negligible expression in most non-proliferating adult tissues, potentially reducing off-target effects. Second, unlike microtubule-targeting agents such as taxanes and vinca alkaloids that disrupt microtubule dynamics in all cells and cause significant neurotoxicity, Eg5 inhibition specifically affects mitotic progression without directly disturbing microtubule function in non-dividing cells (particularly neurons). This specificity translates to a potentially improved therapeutic window with reduced peripheral neuropathy, a dose-limiting toxicity associated with conventional antimitotic chemotherapies. Additionally, Eg5 overexpression has been documented in various human cancers—including breast, liver, and lung cancers—where it often correlates with aggressive tumor behavior, chemoresistance, and poor prognosis, further supporting its relevance as a therapeutic target in oncology. [1] [2] [3]

Litronesib Mechanism of Action and Target Engagement

Biochemical Mechanism of Eg5 Inhibition

This compound (LY2523355) functions as a selective allosteric inhibitor of the human mitosis-specific kinesin Eg5. It binds specifically to the α2/loop L5/helix α3 allosteric pocket located approximately 12Å away from the ATP-binding site in the motor domain of Eg5. This binding site is distinct from the catalytic ATP-binding pocket, classifying this compound as an ATP-uncompetitive inhibitor. Upon engagement with this allosteric site, this compound induces conformational changes in the Eg5 protein structure that effectively block ADP release, a critical step in the ATPase catalytic cycle of kinesin motor proteins. This inhibition halts the ATPase activity of Eg5, preventing the mechanical force generation required for centrosome separation and subsequent formation of bipolar spindles during mitosis. The structural basis for this inhibition has been elucidated through crystallographic studies of related thiadiazole-containing inhibitors complexed with Eg5, revealing key interactions with residues Glu116, Leu214, Gly217, and Arg221 within the allosteric binding pocket. [2] [4] [3]

Cellular and Phenotypic Consequences

At the cellular level, this compound-mediated Eg5 inhibition produces a characteristic monopolar spindle phenotype through impaired centrosomal separation. This disrupted spindle morphology activates the spindle assembly checkpoint (SAC), resulting in sustained mitotic arrest at the metaphase stage. Cells experiencing prolonged mitotic arrest ultimately undergo caspase-3-dependent apoptosis, effectively eliminating rapidly dividing cancer cells. The requirement for sustained SAC activation is critical for this compound's cytotoxicity, as demonstrated by experiments showing that SAC abrogation significantly reduces cell death despite persistent mitotic arrest. This cellular mechanism translates to broad-spectrum antitumor activity across various cancer models, including taxol-resistant ovarian cancer and 6-thioguanine-resistant breast cancer cell lines, highlighting its potential utility in treating multidrug-resistant malignancies. [5] [6] [7]

Table 1: Biochemical and Cellular Effects of this compound

| Parameter | Effect | Experimental System | Reference |

|---|---|---|---|

| Eg5 ATPase Inhibition | Dose-dependent inhibition | Enzymatic assay | [6] |

| Cellular EC₅₀ | 14.27 ± 0.78 μM | HeLa cell proliferation | [6] |

| Mitotic Arrest | Induction of monopolar spindles | Multiple cancer cell lines | [5] [7] |

| Apoptosis Induction | Caspase-3 activation | Cell-based assays | [6] |

| Binding Affinity (K_D) | 1.327 × 10⁻⁷ M | Surface plasmon resonance | [6] |

Figure 1: this compound Mechanism of Action Pathway - From Eg5 inhibition to apoptotic cell death

Biochemical and Pharmacological Profile of this compound

Pharmacokinetic Properties and Metabolism

The pharmacokinetic profile of this compound has been characterized in both preclinical models and human clinical trials. Administration of this compound follows a schedule-dependent pattern, typically given intravenously on days 1, 2, and 3 every 3 weeks. In phase 1 dose-finding studies involving Japanese patients with advanced solid tumors, this compound exposure demonstrated dose-dependent increases across dosage levels of 2, 4, and 5 mg/m²/day. The pharmacokinetic parameters observed in Asian populations were similar to those reported in Western populations, suggesting no significant ethnic variability in drug metabolism and disposition. The recommended phase 2 dose was established as 5 mg/m²/day when administered with therapeutic G-CSF support, primarily to manage the treatment-induced neutropenia that represents the dose-limiting toxicity. Hematological toxicities, particularly neutropenia and leukopenia, were observed in 100% of treated patients, with grade 4 neutropenia occurring in 83% of cases, though neutrophil recovery typically occurred within 7 days with appropriate supportive care. [5]

Physicochemical Characteristics

This compound is characterized as a small molecule inhibitor with molecular formula C₂₃H₃₇N₅O₄S₂ and molecular weight of 511.70 g/mol. The compound features a 1,3,4-thiadiazole core scaffold that is critical for its binding to the allosteric pocket of Eg5. The presence of a chiral center in the molecule necessitates careful consideration of stereochemistry, as the (R)-enantiomer represents the active form of the drug. However, clinical development encountered challenges due to chiral instability and racemization of the active enantiomer in aqueous solutions, complicating its pharmaceutical formulation. From a solubility perspective, this compound is freely soluble in DMSO (100 mg/mL) and ethanol (100 mg/mL) but exhibits poor aqueous solubility, necessitating specialized formulation approaches for in vivo administration. These physicochemical properties have important implications for drug delivery, bioavailability, and stability considerations in both preclinical and clinical settings. [8] [7] [3]

Table 2: Pharmacological and Physicochemical Properties of this compound

| Property | Value/Description | Context | Reference |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₇N₅O₄S₂ | Chemical structure | [8] [7] |

| Molecular Weight | 511.70 g/mol | - | [8] [7] |

| CAS Registry | 910634-41-2 | Unique identifier | [8] [7] |

| Solubility | 100 mg/mL in DMSO | Physicochemical property | [7] |

| Recommended Dose | 5 mg/m²/day | With G-CSF support | [5] |

| Dose-Limiting Toxicity | Grade 4 neutropenia | Clinical trial observation | [5] |

| Stereochemistry | (R)-enantiomer active | Racemization reported | [3] |

Preclinical Efficacy and Clinical Translation

Antitumor Activity in Preclinical Models

This compound has demonstrated broad-spectrum antitumor activity across various in vivo xenograft models, supporting its development as a potential anticancer therapeutic. In Colo205 colorectal cancer xenografts, this compound administration resulted in dose-dependent tumor growth inhibition across dose levels of 1.1, 3.3, 10, and 30 mg/kg administered intravenously. Histopathological analysis of treated tumors revealed a significant increase in cancer cells immunopositive for histone H3 phosphorylation, a specific marker of mitotic arrest, confirming the mechanism of action at the tumor tissue level. The antitumor efficacy of this compound has been observed in multiple mouse xenograft models, demonstrating its potential applicability across different cancer types. Importantly, Eg5 inhibitors like this compound have shown activity in taxane-resistant cancer models, suggesting their potential utility in treating malignancies resistant to conventional microtubule-targeting agents. This ability to overcome resistance mechanisms represents a significant advantage in the clinical setting where multidrug resistance often limits therapeutic options. [7] [3]

Clinical Trial Outcomes and Development Status

The clinical development of this compound has progressed through phase 1 and dose-finding studies in patients with advanced solid tumors. In a phase 1 study conducted specifically in Japanese patients, this compound was administered on days 1, 2, and 3 every 3 weeks at dose levels of 2, 4, and 5 mg/m²/day. The study concluded that the recommended dose for further development was 5 mg/m²/day when administered with therapeutic G-CSF support to manage the hematological toxicities. Despite establishing a recommended phase 2 dose and demonstrating a manageable safety profile, no objective tumor responses were observed in the phase 1 patient population. The clinical development of this compound was ultimately discontinued for strategic reasons, including challenges associated with the chiral instability of the active enantiomer and likely considerations regarding the modest efficacy observed in early clinical trials compared to other investigational agents. This development pathway highlights the challenges in translating promising preclinical activity into clinical efficacy for targeted antimitotic agents. [5] [3]

Table 3: Preclinical and Clinical Development Summary of this compound

| Development Stage | Key Findings | Outcome | Reference |

|---|---|---|---|

| Preclinical In Vivo | Dose-dependent tumor growth inhibition in Colo205 xenografts | 30 mg/kg dose most effective | [7] |

| Phase 1 Japanese Trial | Recommended dose: 5 mg/m²/day with G-CSF support | Dose-limiting neutropenia managed | [5] |

| Clinical Efficacy | No objective tumor responses observed | Limited single-agent activity | [5] |

| Development Status | Discontinued for strategic reasons | Chiral instability reported | [3] |

Experimental Protocols and Research Applications

Cell-Based Assays for Mechanism Validation

Cell-based assays are essential for evaluating the biological activity and mechanism of action of this compound. For cell proliferation and viability assays, cancer cells are typically plated in poly-D-lysine coated 96-well plates and incubated overnight to allow attachment. Cells are then treated with varying concentrations of this compound for predetermined time periods based on the experimental objectives. Following treatment, cells are fixed with 3.7% formaldehyde in PBS for 45 minutes or with commercial fixative solutions for 30 minutes. To assess mitotic arrest and spindle morphology, immunofluorescence staining is performed using antibodies against specific mitotic markers such as phosphorylated histone H3 (Ser10) and α-tubulin to visualize microtubule structures. The characteristic monopolar spindle phenotype is quantified using high-content imaging systems, with EC₅₀ values calculated based on the percentage of cells exhibiting aberrant spindle structures at different drug concentrations. For apoptosis detection, caspase-3/7 activity assays are employed using commercial kits that measure the cleavage of specific fluorescent substrates, providing quantitative data on programmed cell death induction following mitotic arrest. [6] [7]

In Vivo Efficacy Studies

In vivo efficacy studies of this compound typically employ human tumor xenograft models established in immunocompromised mice. For the Colo205 colorectal cancer model, cells are implanted subcutaneously and allowed to establish measurable tumors before randomization into treatment groups. This compound is administered via intravenous injection at doses ranging from 1.1 to 30 mg/kg using appropriate vehicle formulations. A common formulation for in vivo administration consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which provides acceptable solubility and stability for the compound. Tumor dimensions are measured regularly using calipers, and tumor volumes are calculated using the formula: (length × width²)/2. Histopathological analysis of harvested tumors typically includes immunohistochemical staining for phospho-histone H3 to confirm mitotic arrest in tumor tissues. Additionally, toxicity monitoring includes regular body weight measurements, complete blood counts to assess hematological toxicity, and histological examination of major organs to identify potential off-target effects. [5] [7]

Figure 2: Experimental Workflow for this compound Evaluation - From cell-based assays to in vivo studies

Structural Biology and Structure-Activity Relationships

Binding Mode and Molecular Interactions

Structural biology studies have provided critical insights into the molecular interactions between this compound and its target protein Eg5. Although the specific crystal structure of this compound bound to Eg5 has not been publicly deposited, high-resolution structures of closely related thiadiazole-containing inhibitors complexed with the Eg5 motor domain reveal detailed binding patterns. The compound K858, which shares the 1,3,4-thiadiazole core scaffold with this compound, has been co-crystallized with Eg5 (PDB ID: 6G6Z), showing clear electron density for the inhibitor bound in the allosteric pocket formed by helix α2, loop L5, and helix α3. Analysis of this structure indicates that the thiadiazole core makes critical hydrophobic interactions with residues Ala133, Pro137, Leu214, and Ala218, while the N,N-dimethylamine group forms a hydrogen bond with Glu116, a key residue for inhibitor binding. The trifluoromethyl group extends into a hydrophobic subpocket, optimally filling this space and enhancing binding affinity. These structural insights explain the high specificity of this compound for Eg5 over other kinesins and provide a rational basis for understanding its potent inhibition of Eg5 ATPase activity with reported EC₅₀ values in the low micromolar range (1.18 μM in enzymatic assays). [4] [3]

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship of thiadiazole-based Eg5 inhibitors like this compound has been systematically explored through the synthesis and evaluation of numerous analogs. Key structural features essential for maintaining potent Eg5 inhibition include the 1,3,4-thiadiazole core, which serves as a central scaffold that optimally positions substituents for interactions with the allosteric binding pocket. The stereochemistry at the chiral center significantly influences activity, with the (R)-enantiomer of this compound demonstrating superior potency compared to its (S)-counterpart. However, this chiral center also presents pharmaceutical challenges due to reported racemization in aqueous solutions, potentially converting the active enantiomer to the less active form during storage and administration. Substituents at the 5-position of the thiadiazole ring, particularly those containing tertiary amine groups, enhance solubility and contribute to additional interactions with the binding pocket. The presence of hydrophobic groups such as the pivaloyl (tert-butyl carbonyl) moieties improves binding affinity through enhanced interactions with hydrophobic regions of the allosteric site. These SAR insights have guided the optimization of this compound and related compounds, though the challenges associated with chiral instability ultimately contributed to the discontinuation of this compound's clinical development. [2] [3]

Conclusion and Future Perspectives

This compound represents a scientifically validated but clinically challenging example of Eg5-targeted cancer therapeutics. Its well-characterized mechanism of action, compelling preclinical efficacy across multiple tumor models, and well-defined safety profile supported its advancement to clinical trials. However, the transition from promising preclinical activity to demonstrable clinical efficacy proved challenging, with limited single-agent activity observed in early-phase trials despite adequate target engagement at tolerated doses. The discontinuation of this compound development highlights several important considerations for future Eg5 inhibitor programs: (1) the need for predictive biomarkers to identify patient populations most likely to respond to Eg5 inhibition; (2) the importance of addressing pharmaceutical challenges such as chiral stability early in development; and (3) the potential utility of combination strategies with other anticancer agents rather than monotherapy approaches.

References

- 1. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer [mdpi.com]

- 2. Kinesin spindle protein inhibitors in cancer [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the Eg5 - K858 complex and ... [sciencedirect.com]

- 4. 6G6Z: Eg5-inhibitor complex [rcsb.org]

- 5. A phase 1 and dose-finding study of LY2523355 (this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound (LY2523355) | Kinesin Inhibitor [medchemexpress.com]

- 8. CAS 910634-41-2: this compound [cymitquimica.com]

Chemical Profile of Litronesib

Litronesib (development code LY2523355) is a small molecule inhibitor with the following core chemical characteristics:

| Property | Description |

|---|---|

| Systematic Name | This compound |

| Synonyms | LY2523355 [1] [2] |

| CAS Number | 910634-41-2 [1] [2] |

| Molecular Formula | C₂₃H₃₇N₅O₄S₂ [3] [1] [2] |

| Molecular Weight | 511.70 g/mol [1] [2] |

Mechanism of Action and Target Profile

This compound functions as a selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5 (also known as KIF11) [1]. Eg5 is a motor protein essential for establishing the bipolar spindle during mitosis. By inhibiting Eg5, this compound causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis [1] [2].

Diagram: this compound inhibits Eg5, disrupting spindle formation and triggering cell death.

In Vitro and Preclinical Data

The following table summarizes key quantitative data from preclinical studies for experimental design and benchmarking:

| Parameter | Value / Condition | Context / Significance |

|---|---|---|

| Target IC₅₀ | Not explicitly quantified in results | Described as a selective inhibitor of Eg5 [3] [1] |

| In Vitro Efficacy | 25 nM | Concentration shown to induce mitotic arrest and cell death [2] |

| Solubility (DMSO) | 100 mg/mL (195.42 mM) [1] | For in vitro stock solution preparation |

| Solubility (Water) | Insoluble [1] | Indicates need for organic solvents or formulated vehicles |

| In Vivo Antitumor Activity | 1.1 - 30 mg/kg (intravenous) | Dose-dependent antitumor activity in Colo205 xenograft models [2] |

Experimental Protocols

In Vitro Cell Assay Protocol

This protocol for assessing this compound's effect on cancer cells is adapted from search results [2].

- Cell Plating: Plate cancer cells in poly-D-lysine-coated 96-well plates and incubate overnight.

- Compound Treatment: Treat cells with indicated concentrations of this compound (e.g., 25 nM) for various time periods.

- Cell Fixation: Fix cells using either:

- 3.7% formaldehyde in PBS for 45 minutes, or

- 1x Prefer fixative solution for 30 minutes.

- Downstream Analysis: Proceed with appropriate staining or analysis to assess endpoints like mitotic arrest or apoptosis.

In Vivo Dosing Formulations

For animal studies, the following validated formulations can be used [1]:

Homogeneous Suspension: Use CMC-Na as a vehicle to achieve a final concentration of ≥5 mg/mL.

Clear Solution (for higher concentration): Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a final concentration of 5.0 mg/mL (9.77 mM).

Clear Solution (for lower concentration): Prepare a solution of 5% DMSO and 95% Corn Oil to achieve a final concentration of 0.65 mg/mL (1.27 mM).

> Note: The provided formulations should be prepared fresh and used immediately for optimal results. When using the clear solution with Tween-80, add solvents in the specified order (DMSO → PEG300 → Tween-80 → ddH₂O), ensuring the mixture is clear at each step before proceeding [1].

Clinical Trial Insights and Chiral Stability

Phase I Clinical Trial Findings

A phase I dose-finding study of this compound in Japanese patients with advanced solid tumors established the following [4]:

- Dosing Regimen: Administered at 2, 4, and 5 mg/m²/day on days 1, 2, and 3 of a 21-day cycle.

- Primary Toxicity: The most frequent treatment-related adverse events were neutropenia and leukopenia (100%), with grade 4 neutropenia observed in 83% of patients.

- G-CSF Support: All patients at the 4 and 5 mg/m²/day doses required granulocyte colony-stimulating factor (G-CSF) support to manage neutropenia.

- Recommended Dose: The recommended dose for further studies, with therapeutic G-CSF use, was 5 mg/m²/day.

Critical Chiral Instability

A key development challenge for this compound was an unexpected chemical instability [5]:

- The Problem: The active (R)-enantiomer of this compound undergoes racemization in aqueous solution under neutral to basic conditions (pH ≥ 6), converting to the (S)-enantiomer.

- The Mechanism: Investigation revealed a base-catalyzed pathway involving neighboring group participation of a secondary amine with the sulfonamide group, leading to inversion at a fully substituted carbon chiral center.

- Implication for Formulation: This instability necessitates careful control over the pH of liquid formulations and the solid-state environment to maintain the drug's chiral integrity and, by extension, its intended biological activity.

Research Implications and Conclusion

This compound represents a mechanistically interesting Eg5 kinesin inhibitor with demonstrated preclinical antitumor activity. For researchers, several factors are crucial:

- Mechanistic Specificity: Its allosteric inhibition of Eg5 provides a tool for probing mitotic mechanisms.

- Translational Hurdles: The clinical dose-limiting hematological toxicities (neutropenia) and the need for G-CSF support highlight a common challenge for anti-mitotic agents [4].

- Chemical Development Challenge: The inherent chiral instability of the molecule [5] underscores the importance of thorough solid-state and pre-formulation studies early in development.

References

- 1. This compound | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound (LY2523355) | Kinesin Inhibitor [medchemexpress.com]

- 3. This compound | C23H37N5O4S2 | CID 25167017 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 4. A phase 1 and dose-finding study of LY2523355 (this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Unexpected Base‐Catalyzed Inversion of a Fully ... [sciencedirect.com]

Mechanism of Action and Preclinical Evidence

Litronesib is a selective inhibitor of KIF11 (Kinesin Spindle Protein, also known as Eg5), a motor protein essential for the formation of the bipolar mitotic spindle during cell division [1] [2] [3]. By inhibiting Eg5, this compound disrupts the separation of centrosomes, leading to the formation of a monopolar spindle and consequent mitotic arrest [2] [3]. This sustained arrest ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells [2].

The following diagram illustrates this key mechanism of action.

This compound inhibits Eg5, causing mitotic arrest and apoptosis.

The antitumor efficacy of this compound was rigorously evaluated in preclinical models. The table below summarizes key quantitative findings from a seminal study [2].

| Experimental Model | Methodology / Assay | Key Findings / Results |

|---|

| In Vitro (Cancer Cell Lines) | Cell cycle analysis (e.g., flow cytometry), caspase activity assays, viability assays. | - Induces mitotic arrest.

- Causes rapid cancer cell death via apoptosis.

- Activity requires sustained Spindle Assembly Checkpoint (SAC) activation. | | In Vivo (Xenograft Models) | Mice implanted with human tumor cells or patient-derived xenografts (PDX); drug administered intravenously. | - Achieved complete remission in several models [2].

- Efficacy was highly dose- and schedule-dependent [2]. | | Pharmacodynamic Biomarker | Immunohistochemistry / Western Blot for phospho-Histone H3 (pHH3) in tumor and proliferating skin cells. | pHH3 was established as a promising pharmacodynamic biomarker for in vivo anticancer activity [2]. |

Chemical Structure and Properties

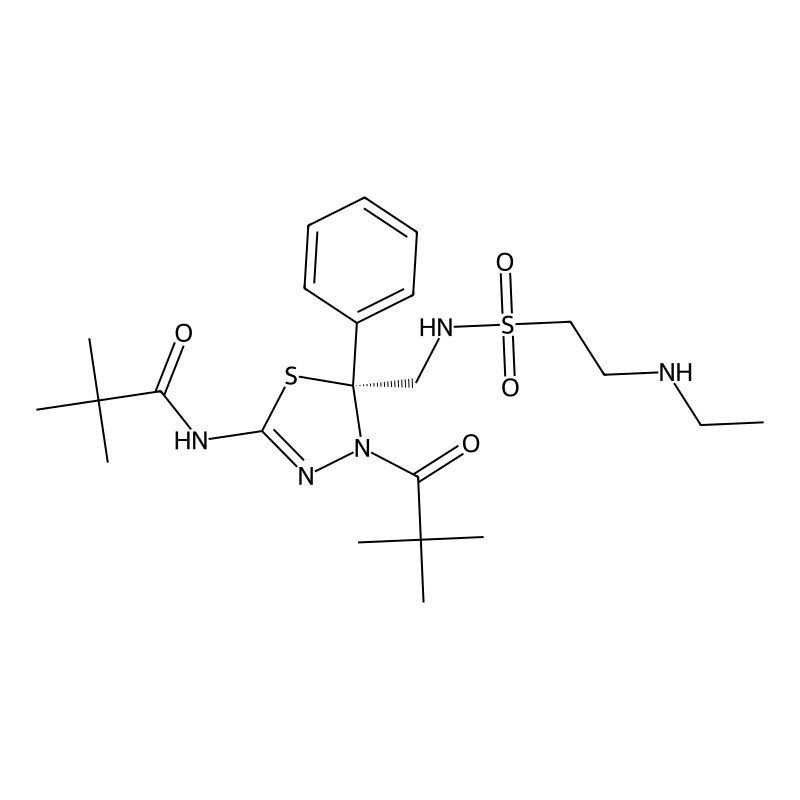

This compound is a small molecule belonging to the class of 2,3-dihydro-1,3,4-thiadiazoles [4]. Its structure features a 1,3,4-thiadiazole core, which acts as a bioisostere of pyrimidine, allowing it to interfere with critical cellular processes like mitosis [4]. Key physicochemical properties include:

- Average Weight: 511.7 g/mol [1]

- Chemical Formula: C({23})H({37})N({5})O({4})S(_{2}) [1]

- IUPAC Name: N-[(5R)-4-(2,2-dimethylpropanoyl)-5-{[2-(ethylamino)ethanesulfonamido]methyl}-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide [1]

Clinical Development Status

Despite promising preclinical results, the clinical development of this compound has been discontinued [5].

- Phase II trials were conducted for various solid tumors, including metastatic breast cancer, gastric cancer, and non-small cell lung cancer, among others [1] [5].

- The drug was officially discontinued for all indications in April 2013 [5]. Publicly available sources do not specify the definitive reasons for discontinuation, which is common in oncology drug development and can be due to factors like limited efficacy in broader patient populations, toxicity, or strategic portfolio decisions by the developing companies.

Research Context and Alternatives

- KIF11 as a Cancer Target: KIF11 remains a validated anticancer target due to its specific role in mitosis and limited function in non-dividing cells, offering a potential for a better safety profile compared to antitubulin agents [6] [3].

- Other KIF11 Inhibitors: The kinesin spindle protein inhibitor filanesib is another compound in the same class that has shown potent activity in preclinical models, including inducing G2/M arrest and apoptosis in hepatoblastoma [7].

- Challenges for Antimitotics: The clinical experience with this compound and other antimitotic agents underscores the challenges in this field. Future strategies may focus on combination therapies to increase efficacy, such as enhancing immunogenic cell death or targeting senescent cells [6].

References

- 1. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and... [pubmed.ncbi.nlm.nih.gov]

- 3. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer [mdpi.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as ... [pmc.ncbi.nlm.nih.gov]

- 5. - AdisInsight this compound [adisinsight.springer.com]

- 6. Future prospects for mitosis-targeted antitumor therapies [sciencedirect.com]

- 7. Functional screening identifies kinesin spindle protein ... [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Mitotic Arrest and Slippage

Litronesib is a kinesin spindle protein (KSP/Eg5) inhibitor. By inhibiting KSP, it disrupts the formation of the bipolar mitotic spindle, which activates the Spindle Assembly Checkpoint (SAC). This prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby arresting cells in mitosis [1].

Prolonged mitotic arrest can lead to one of two primary fates, a decision heavily influenced by the mechanisms below:

- SAC and APC/C Inhibition: A properly functioning SAC inhibits the APC/CCDC20, the complex that targets key proteins like Cyclin B for degradation. As long as the SAC is active, the cell remains in mitotic arrest [1].

- The CDC20 Isoform Timer: Recent research has identified a conserved, truncated isoform of CDC20 (resulting from alternative translation initiation) that is resistant to SAC inhibition. During a prolonged arrest, new protein synthesis and differential turnover of CDC20 isoforms cause the levels of this truncated isoform to accumulate. Once it reaches a critical threshold, it can bind to and activate the APC/C, leading to mitotic exit even if the spindle defect persists. This acts as a built-in timer for arrest duration [1].

- Cell Fate Decisions: The inhibition of transcription during mitosis depletes short-lived proteins. The balance between the depletion of pro-survival proteins (like Mcl-1) and anti-apoptotic proteins determines whether a cell dies during arrest (apoptosis I). If the cell exits mitosis via slippage, it may undergo G1 arrest or secondary apoptosis II, often driven by p53 accumulation during mitotic arrest [2].

The following diagram illustrates this core pathway and the critical cell fate decisions.

Decision pathway for cell fate following this compound-induced mitotic arrest.

Quantitative Data on Mitotic Arrest

The table below summarizes key proteins and their roles in determining the outcome of mitotic arrest, which are critical for evaluating drug efficacy.

| Protein / Process | Role in Mitotic Arrest & Exit | Experimental Readout |

|---|---|---|

| CDC20 Isoforms | Full-length is SAC-inhibited; truncated isoform promotes slippage. Ratio controls arrest duration [1]. | Immunoblotting (e.g., differential tags, mass spectrometry); live-cell imaging to correlate isoform levels with exit timing. |

| Cyclin B Levels | Degradation is required for mitotic exit. Slow, continuous degradation during arrest leads to slippage [2] [1]. | FRET-based biosensors; immunofluorescence; immunoblotting to track levels over time. |

| SAC Strength | Intensity of the SAC signal determines the initial robustness of the arrest [1]. | Immunofluorescence for SAC components (Mad2, BubR1) at kinetochores; FRET-based APC/C activity reporters. |

| Apoptotic Proteins | Depletion of Mcl-1 promotes apoptosis during arrest; Bax induction promotes apoptosis after slippage [2]. | Immunoblotting for Mcl-1, Bax, cleaved caspases; caspase activity assays. |

| p53 Status | Accumulates during arrest; drives p21 (G1 arrest) and Bax (apoptosis) expression after slippage [2]. | Immunoblotting/immunofluorescence for p53, p21; use of p53-isogenic cell lines. |

Experimental Protocols for Analysis

Here are detailed methodologies for key experiments to investigate mitotic arrest.

Protocol 1: Live-Cell Imaging to Quantify Mitotic Arrest Duration & Fate

This protocol is fundamental for directly observing the cellular response to this compound.

- 1. Objective: To dynamically track the duration of mitosis in individual cells and determine their ultimate fate (division, death, or slippage) after treatment.

- 2. Materials:

- Cell lines of interest (e.g., HeLa, RPE-1).

- This compound at desired working concentration.

- Live-cell imaging chamber with environmental control (37°C, 5% CO₂).

- Inverted microscope with time-lapse capabilities (10x or 20x objective).

- Fluorescent biosensors (e.g., H2B-GFP for chromosomes, Incucyte Caspase-3/7 reagent for apoptosis).

- 3. Procedure:

- Seed cells into glass-bottom imaging plates and allow to adhere.

- Introduce the fluorescent biosensor (e.g., transduce with H2B-GFP lentivirus).

- Treat cells with this compound or vehicle control immediately before placing in the chamber.

- Acquire images every 5-10 minutes for 48-72 hours.

- Data Analysis: Manually or using tracking software, record for each cell:

- Time of nuclear envelope breakdown (NEBD, prophase).

- Time of anaphase onset (normal exit) OR time of mitotic exit without division (slippage, characterized by nuclear reformation without chromosome segregation) OR time of apoptotic morphology (membrane blebbing).

- Calculate arrest duration from NEBD to exit/slippage/death.

Protocol 2: Immunofluorescence Analysis of SAC and Cell Fate Markers

This protocol provides a snapshot of molecular events in a cell population.

- 1. Objective: To assess SAC activity, mitotic progression, and apoptosis in fixed samples.

- 2. Materials:

- Cells grown on coverslips.

- This compound and appropriate controls.

- Phosphate-buffered saline (PBS), paraformaldehyde (4% in PBS), Triton X-100 (0.1-0.5% in PBS).

- Primary antibodies: Anti-BubR1 (SAC marker), Anti-Cyclin B1, Anti-cleaved Caspase-3 (apoptosis marker).

- Secondary antibodies with fluorescent conjugates (e.g., Alexa Fluor).

- DAPI (DNA stain), mounting medium.

- 3. Procedure:

- Treat cells on coverslips with this compound for a range of timepoints (e.g., 4, 8, 16, 24h).

- Fix cells with 4% PFA for 15 min, permeabilize with 0.1-0.5% Triton X-100 for 10 min, and block with 1-5% BSA.

- Incubate with primary antibodies in a humidified chamber, then with fluorescent secondary antibodies.

- Stain with DAPI and mount on slides.

- Data Analysis: Image using a fluorescence microscope. Score cells for:

- Mitotic phase (based on DDNA morphology).

- SAC activity (bright, focal BubR1 staining at kinetochores).

- Cyclin B levels (high in early arrest, low in slippage).

- Apoptosis (cleaved Caspase-3 positive).

Research Implications and Future Directions

Understanding these detailed mechanisms has direct applications in oncology drug development.

- Predicting Drug Sensitivity: The inherent CDC20 isoform ratio in a tumor could be a biomarker for its sensitivity to this compound. Tumors with a lower truncated isoform ratio would be expected to undergo longer arrest and potentially more cell death, indicating better response [1].

- Combination Therapy Strategies: Combining this compound with drugs that:

- Inhibit the truncated CDC20 isoform could prolong mitotic arrest and enhance primary apoptosis.

- Target anti-apoptotic proteins like Mcl-1 could push cells toward apoptosis I during arrest [2].

- Inhibit pathways that promote slippage or G1 survival could prevent escape routes and increase overall cytotoxicity.

References

Mechanism of Action and Preclinical Profile

Litronesib is a selective, allosteric inhibitor of Eg5 (Kinesin Spindle Protein), a motor protein essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis [1] [2]. Inhibiting Eg5 leads to mitotic arrest and ultimately induces apoptosis in cancer cells.

- Target Specificity: As an Eg5 inhibitor, this compound offers a potential advantage over traditional anti-mitotic drugs (like taxanes that target tubulin) by potentially avoiding neurotoxicity associated with tubulin inhibition, as Eg5 is not expressed in post-mitotic neurons [3].

- Preclinical Validation: While direct preclinical data for this compound is limited in the provided results, research on other Eg5 inhibitors (like YL001) demonstrates that this class of compounds effectively blocks the ATPase activity of Eg5, causes mitotic arrest characterized by monopolar spindles, and triggers apoptosis through pathways like caspase-3 activation [3].

Key Clinical Trials and Findings

Two first-in-human Phase 1 dose-escalation studies were conducted to determine the safety, recommended Phase 2 dose, and optimal schedule for this compound.

1. Study Design and Patient Enrollment The concurrent studies explored multiple administration schedules in patients with advanced solid tumors.

| Trial Feature | Description |

|---|---|

| Phase | Phase 1 (First-in-human) |

| Patients Enrolled | 117 [1] |

| Dose Range | 0.125 - 16 mg/m²/day [1] |

| Administration Schedules | Days 1, 2, 3; Days 1, 5, 9; Days 1, 8; Days 1, 5; or Days 1, 4 (on a 21-day cycle) [1] |

| Adjunct Therapy | Tested with and without pegfilgrastim (a granulocyte colony-stimulating factor) [1] |

2. Primary Efficacy and Outcomes The clinical activity of this compound was limited, as is common in early-phase trials in advanced cancer populations.

| Outcome Measure | Result |

|---|---|

| Best Overall Response | 2 Partial Responses (PRs) out of 86 evaluable patients (2%); both were on the "Days 1, 2, 3" regimen [1]. |

| Stable Disease (SD) | 17 patients (20%) had stable disease lasting ≥6 cycles [1]. |

| Recommended Phase 2 Regimens | 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim, and 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim (21-day cycle) [1]. |

3. Safety and Tolerability Profile The dose-limiting and most frequent toxicity observed was hematological.

| Toxicity Domain | Most Common Findings |

|---|---|

| Dose-Limiting Toxicity (DLT) | Neutropenia [1]. |

| Most Frequent Adverse Events | Neutropenia and leukopenia (occurred in 100% of patients in the Japanese subset study) [2]. |

| Management | Prophylactic pegfilgrastim reduced the frequency and severity of neutropenia, enabling higher dosing. However, its use was associated with increased mucositis and stomatitis [1]. |

Pharmacokinetics and Pharmacodynamics

Early clinical studies incorporated translational research to understand the drug's behavior and biological effects.

- Pharmacokinetics (PK): this compound exposure in plasma increased in a dose-dependent manner. Studies showed only minor intra- and inter-cycle accumulation [1]. PK parameters were similar between Japanese and Western populations [2].

- Pharmacodynamics (PD): Exploratory analyses investigated the relationship between this compound plasma exposure and changes in phosphohistone H3 (pHH3) levels, a marker of mitotic arrest. The results showed exposure-dependent increases in pHH3 expression in both tumor and skin biopsies, confirming the intended drug effect at the cellular level [1].

Research Status and Context

- Current Status: According to the patent and drug database PatSnap Synapse, this compound's highest development phase was Phase 2, and it has been discontinued [4]. This indicates that development was halted after initial clinical exploration.

- Eg5 Inhibitors as a Class: While this compound did not advance, research into Eg5 inhibitors continues. Other agents, such as filanesib, have shown promising pre-clinical activity in models of hard-to-treat cancers like pediatric hepatoblastoma [5]. Novel strategies are also being explored, such as developing antibody-drug conjugates (ADCs) using Eg5 inhibitors as payloads to improve tumor targeting and efficacy [6].

Experimental Protocols for Eg5 Inhibitor Research

For comprehensive understanding, here are common experimental methodologies used in the cited studies to evaluate Eg5 inhibitors like this compound:

1. In Vitro Cytotoxicity and Mechanism Assays

- Cell Viability Assays: Compounds are tested across a panel of cancer cell lines to determine half-maximal effective concentration (EC₅₀). This includes testing on drug-resistant lines (e.g., taxol-resistant) [3].

- Phenotypic Screening (High-Content Imaging): Cells are treated with the inhibitor and stained for microtubules and DNA. This is used to quantify the induction of the characteristic monopolar spindle phenotype instead of normal bipolar spindles [3].

- Enzymatic Assays: Measure the inhibition of the Eg5 protein's ATPase activity to determine the compound's direct potency against the target (enzyme EC₅₀) [3].

- Surface Plasmon Resonance (SPR): Used to biophysically characterize the binding affinity (KD) of the inhibitor to the Eg5 motor domain [3].

2. In Vivo Efficacy Models

- Xenograft Mouse Models: Human cancer cells are implanted into immunocompromised mice. Mice are treated with the inhibitor or a control, and tumor volume is measured over time. A typical endpoint is the percentage of tumor growth inhibition compared to the control group [3].

3. Clinical Trial Biomarker Analysis

- Pharmacodynamic Biomarkers: Paired tumor and skin biopsies collected before and after treatment are analyzed via immunohistochemistry for markers like phosphohistone H3 (pHH3) to confirm target engagement and mitotic arrest in human subjects [1].

Eg5 Inhibitor Mechanism of Action

The diagram below illustrates the core mechanism by which Eg5 inhibitors like this compound disrupt cell division.

Eg5 inhibition blocks bipolar spindle formation, causing mitotic arrest and cell death.

Research Summary

References

- 1. Two Phase 1 dose-escalation studies exploring multiple regimens of this compound (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1 and dose-finding study of LY2523355 (this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor ... [pmc.ncbi.nlm.nih.gov]

- 4. Delving into the Latest Updates on this compound with Synapse [synapse.patsnap.com]

- 5. Functional screening identifies kinesin spindle protein ... [pmc.ncbi.nlm.nih.gov]

- 6. A novel antibody-KSP inhibitor conjugate improves ... [sciencedirect.com]

Litronesib (LY2523355) Technical Profile

Litronesib is a selective allosteric inhibitor of kinesin spindle protein (KSP, also known as Eg5), a motor protein essential for establishing the bipolar spindle during mitosis [1] [2]. By inhibiting Eg5, this compound causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to apoptosis [1].

The compound has a molecular weight of 511.70 and a molecular formula of C23H37N5O4S2 [1]. The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| Primary Target | Human mitosis-specific kinesin Eg5 (KSP) [1] |

| Mechanism of Action | Selective allosteric inhibitor; causes mitotic arrest & apoptosis [1] |

| Molecular Weight | 511.70 g/mol [1] |

| CAS Number | 910634-41-2 [1] |

| Solubility | 100 mg/mL in DMSO and Ethanol; Insoluble in Water [1] |

Clinical Development and Dosing

Two first-in-human Phase 1 dose-escalation studies established the foundation for its clinical application. The primary dose-limiting toxicity was neutropenia, which was managed with prophylactic pegfilgrastim [2] [3].

Based on these studies, two dosing regimens were recommended for Phase 2 exploration in a 21-day cycle [2] [3]:

| Recommended Phase 2 Regimens | Supporting Clinical Findings |

|---|

| 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim | • 2 out of 86 evaluable patients achieved a partial response on this schedule. • 20% of patients maintained stable disease for ≥6 cycles [2] [3]. | | 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim | • This alternative schedule was also selected for further study [2] [3]. |

A separate Phase 1 study in a Japanese population confirmed these findings, establishing 5 mg/m²/day on Days 1, 2, and 3 every 3 weeks (with G-CSF support) as the recommended dose for that group [4].

Experimental Evidence and Mechanistic Insights

The following diagram illustrates the established mechanism of action of Eg5 inhibitors like this compound, based on the available data:

Figure 1: Proposed mechanism of action for this compound leading to cancer cell death.

Pharmacodynamic evaluations in Phase 1 trials showed that this compound plasma exposure correlated with increased levels of phosphohistone H3 (pHH3), a mitotic marker, in both tumor and skin biopsies. This confirms the on-target effect of the drug, demonstrating that it successfully induces mitotic arrest in human subjects [2] [3].

Future Research Directions

While this compound's development for solid tumors provides a foundation, recent research highlights the potential of KSP inhibition in other cancers. A 2025 functional screen identified the KSP inhibitor filanesib as a potent and selective agent against hepatoblastoma (HB), a pediatric liver cancer [5].

- Promising Efficacy: Filanesib induced G2/M cell cycle arrest and apoptosis in HB spheroids and significantly reduced tumor growth in mouse models [5].

- Novel Phenotype: Treatment caused prominent nuclear fragmentation in HB cells, resembling mitotic catastrophe [5].

- Clinical Implication: This suggests KSP inhibitors like this compound could be repurposed for pediatric cancers like hepatoblastoma, meriting further clinical investigation [5].

References

- 1. This compound | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Two Phase 1 dose-escalation studies exploring multiple ... [pubmed.ncbi.nlm.nih.gov]

- 3. Two Phase 1 dose-escalation studies exploring multiple ... [profiles.foxchase.org]

- 4. A phase 1 and dose-finding study of LY2523355 (this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Functional screening identifies kinesin spindle protein ... [pmc.ncbi.nlm.nih.gov]

Litronesib In Vitro Application Notes

Litronesib is a potent and selective allosteric inhibitor of the kinesin spindle protein Eg5. Its primary mechanism involves binding to the allosteric site (α2/loop L5/helix α3 region) of Eg5, which is distinct from the ATP-binding pocket. This binding inhibits Eg5's ATPase activity, preventing the formation of a bipolar mitotic spindle. Consequently, treated cells are arrested in the mitotic (M) phase, characterized by the formation of a monoastral spindle phenotype, and ultimately undergo apoptosis [1] [2] [3].

This mechanism offers a potential advantage over traditional anti-mitotic agents like taxanes, as it targets a kinesin protein highly expressed in proliferating cells but largely absent in non-dividing neurons, potentially reducing the risk of peripheral neuropathy [3].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Stock Solution Preparation and Storage

This protocol is based on the supplier's specifications for research use [2].

- Solubility: this compound is highly soluble in DMSO and ethanol, but insoluble in water.

- Recommended Solvent: DMSO.

- Stock Concentration: A common stock solution concentration is 100 mg/mL, which is equivalent to 195.42 mM [2].

- Procedure:

- Weigh the required amount of this compound powder.

- Add the appropriate volume of fresh, molecular biology-grade DMSO to achieve the desired concentration (e.g., 100 mg/mL).

- Vortex or sonicate the mixture briefly to ensure complete dissolution.

- Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at or below -20°C. Under these conditions, the solution is stable for several months.

Cell-Based Antiproliferative and Mechanism Assay

This protocol synthesizes information from this compound's profile and studies on other Eg5 inhibitors, illustrating a standard approach for in vitro validation [2] [4].

Objective: To determine the compound's IC₅₀ for anti-proliferative activity and confirm its on-target mechanism of action.

Key Reagents:

- Cell lines of interest (e.g., HeLa, HL-60, or other cancer cell lines) [5] [4].

- This compound stock solution.

- Appropriate cell culture media and reagents.

- Phosphate-buffered saline (PBS).

- Fixative (e.g., 4% paraformaldehyde).

- Permeabilization buffer (e.g., 0.1% Triton X-100).

- Blocking buffer (e.g., 1-5% BSA in PBS).

- Primary antibody: Anti-α-tubulin antibody.

- Secondary antibody: Fluorescently-labeled (e.g., FITC) anti-mouse/rabbit IgG.

- Nuclear stain: DAPI or Hoechst.

- Apoptosis detection kit (e.g., for activated caspase-3/7) [4].

Procedure:

- Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

- Compound Treatment: Treat cells with a dose range of this compound (e.g., from 0.1 nM to 20 μM) for a set period, typically 48-72 hours. Include a DMSO vehicle control.

- Viability/Antiproliferative Readout:

- Measure cell viability using assays like ATP-quantitation (CellTiter-Glo) or MTT at the end of the treatment period.

- Calculate the IC₅₀ value from the dose-response curve.

- Mechanism Confirmation (Immunofluorescence):

- After 16-24 hours of treatment, fix and permeabilize the cells.

- Block non-specific binding, then incubate with anti-α-tubulin antibody followed by a fluorescent secondary antibody. Finally, counterstain nuclei with DAPI.

- Image cells using a fluorescence microscope. This compound-treated cells should display the characteristic monopolar spindle structure instead of the bipolar spindle seen in control cells.

- Apoptosis Detection:

- After 48-72 hours of treatment, use a caspase-3/7 activity assay to quantify apoptosis [4].

The following diagram illustrates the experimental workflow and the key phenotypic outcome of a successful this compound treatment.

Eg5 ATPase Activity Inhibition Assay

This is a biochemical assay to directly confirm this compound's interaction with its target [4].

- Objective: To measure the direct inhibition of Eg5's motor function by this compound.

- Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP as Eg5 drives microtubule gliding.

- Procedure:

- Prepare a reaction mixture containing purified Eg5 protein, microtubules, ATP, and a reaction buffer.

- Incubate the mixture with a dose range of this compound.

- After a set time, stop the reaction and quantify the released Pi using a colorimetric method (e.g., malachite green assay).

- Calculate the EC₅₀ value, which represents the concentration of this compound that inhibits 50% of the Eg5 ATPase activity.

Summary of Key Quantitative Data

The table below summarizes critical data for this compound from the search results.

| Parameter | Reported Value / Description | Context / Source |

|---|---|---|

| Molecular Weight | 511.70 g/mol | [2] |

| Target & Mechanism | Selective allosteric inhibitor of kinesin Eg5 | [1] [2] [3] |

| Primary Cellular Effect | Mitotic arrest & apoptosis; induces monopolar spindle phenotype | [2] [4] |

| Recommended Solvent | DMSO (100 mg/mL, 195.42 mM) | [2] |

| In Vitro Activity | Broad-spectrum anticancer activity in tumor models; highly schedule-dependent | [2] |

| Clinical Dosing | 2 - 8 mg/m²/day (in clinical studies, for reference) | [1] [6] |

Pathway and Mechanism Visualization

The cellular mechanism of this compound, from drug exposure to final cell fate, is summarized in the following pathway diagram.

References

- 1. A phase 1 and dose-finding study of LY2523355 (this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Kinesin spindle protein inhibitors in cancer [pmc.ncbi.nlm.nih.gov]

- 4. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor ... [pmc.ncbi.nlm.nih.gov]

- 5. Taurine-Based Hybrid Drugs as Potential Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 6. Two Phase 1 dose-escalation studies exploring multiple ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Litronesib in Cell-Based Assays

Introduction to Litronesib

This compound (also known as LY2523355, KF-89617) is a novel, potent, and selective small molecule inhibitor of the kinesin-related motor protein Eg5 (KIF11 or kinesin spindle protein), which plays a critical role in cellular mitosis. As an allosteric inhibitor of this ATP-dependent motor protein, this compound disrupts the formation of bipolar spindles during cell division, leading to mitotic arrest in actively dividing cells, particularly in cancer cells. This mechanism makes it a promising investigational agent with potential antineoplastic activity against various malignancies. This compound has been evaluated in multiple clinical trials for solid tumors and hematological cancers, though its development status appears to be discontinued for several indications according to recent data [1].

The compound's molecular formula is C₂₃H₃₇N₅O₄S₂ with a molecular weight of 511.70 g/mol [2]. It demonstrates an IC₅₀ of 14 μM against Eg5 [2] and has shown dose-dependent antitumor activity in various preclinical models, including Colo205 xenograft tumors [2]. These application notes provide detailed protocols and reference data for researchers investigating the effects of this compound in cellular and in vivo models, with particular emphasis on appropriate concentration ranges and experimental methodologies.

Mechanism of Action and Cellular Effects

Primary Molecular Target

This compound specifically targets the Eg5 kinesin motor protein (also known as KIF11 or kinesin spindle protein-5), which is a plus-end directed motor protein crucial for regulating spindle dynamics during mitosis [2]. Unlike microtubule-targeting agents such as taxanes, this compound acts as a selective allosteric inhibitor that binds to a specific site on Eg5, preventing its ATPase activity and motor function [3]. This inhibition disrupts the formation of bipolar spindles necessary for proper chromosome segregation during cell division, leading to the formation of monopolar spindles and subsequent mitotic arrest [2].

Cellular Consequences

The primary cellular effect of this compound exposure is sustained activation of the spindle-assembly checkpoint (SAC), which results in prolonged mitotic arrest at the G2/M phase of the cell cycle [2]. At concentrations as low as 25 nM, this compound induces cancer cell death during this mitotic arrest [2]. The sustained mitotic arrest ultimately triggers apoptotic pathways characterized by activation of caspase cascades and other biochemical markers of programmed cell death. Additionally, this compound treatment has been associated with increased phosphorylation of histone H3 (pHH3), a marker of mitotic cells, which can be quantified both in vitro and in vivo to monitor the compound's biological activity [2] [3].

Table 1: Key Molecular and Cellular Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Primary Target | Eg5 kinesin motor protein (KIF11) | [2] |

| Mechanism | Allosteric inhibition of ATPase activity | [3] |

| Cellular Effect | Mitotic arrest at G2/M phase | [2] |

| Key Biomarker | Phospho-histone H3 (pHH3) increase | [3] |

| Apoptosis Induction | Caspase 3/7 activation | [2] |

In Vitro Assay Protocols

Cell Viability and Mitotic Index Assessment

This protocol measures this compound's effects on cell viability and mitotic progression using phospho-histone H3 staining as a key indicator of mitotic arrest.

- Cell Preparation: Plate cells in 96-well plates coated with poly-D-lysine and incubate overnight to allow attachment and recovery [2].

- Treatment: Apply this compound at desired concentrations (typically 10-100 nM based on experimental goals) for varying durations [2].

- Fixation: After treatment, permeabilize cells with cold methanol for 10 minutes, then fix with 3.7% formaldehyde in PBS for 45 minutes or with 1× Prefer fixative solution for 30 minutes at room temperature [2].

- Staining: Incubate fixed cells with anti-phospho-histone H3 antibody (1:1,000 dilution in 5% BSA/PBS) overnight at 4°C [2].

- Detection: Add Alexa 488-conjugated secondary antibody (1:1,000 in PBS-2% BSA) and incubate for 60 minutes at room temperature [2].

- DNA Counterstaining: Treat cells with 100 μg/mL DNase-free RNase and 10 μg/mL propidium iodide for 1 hour [2].

- Analysis: Scan plates using a microplate cytometer (e.g., Acumen Explorer eX3). Calculate the mitotic index as the percentage of cells with condensed DNA or phospho-histone H3 positivity [2].

Apoptosis Analysis

This protocol assesses this compound-induced apoptosis through caspase activation and DNA damage markers.

- Cell Preparation and Treatment: Follow the same initial steps as the viability assay [2].

- Dual Staining: Incubate fixed cells with anti-phospho-histone H2AX antibody (1:1,000 in 5% BSA/PBS) overnight at 4°C to detect DNA damage [2].

- Caspase Detection: Alternatively, use caspase 3/7 activation assays with commercial kits to quantify apoptosis [2].

- Flow Cytometry: Analyze stained cells using flow cytometry or microplate cytometers to quantify the percentage of cells positive for apoptotic markers [2].

Table 2: Recommended In Vitro Concentrations of this compound

| Assay Type | Concentration Range | Key Readouts | Incubation Time |

|---|---|---|---|

| Mitotic Index | 10-100 nM | pHH3 positivity, DNA condensation | 24-72 hours |

| Apoptosis | 25-100 nM | Caspase 3/7 activation, H2AX phosphorylation | 24-72 hours |

| Cell Viability | 1-100 nM | ATP concentration, membrane integrity | 48-72 hours |

| Mechanistic Studies | 25 nM (sustained effect) | Spindle assembly checkpoint activation | 16-24 hours |

In Vivo Administration and Analysis

Animal Dosing and Formulation

This compound formulation for in vivo studies requires specific solvent systems to maintain compound stability and bioavailability. Researchers should prepare the compound immediately before administration.

- Formulation 1: 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (sequential addition from left to right) [2].

- Formulation 2: 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline) [2].

- Preparation Note: For 1 mL of working solution using Formulation 1, add 100 μL of 25.0 mg/mL DMSO stock to 400 μL PEG300 and mix evenly; add 50 μL Tween-80 and mix; finally add 450 μL normal saline [2].

- Dosing Regimens: Based on published xenograft studies, effective doses range from 1.1 to 30 mg/kg intravenously [2]. Clinical trial data suggest various scheduling approaches including Days 1, 2, 3; Days 1, 5, 9; or Days 1, 4 on a 21-day cycle [3].

Tumor Biomarker Analysis

This protocol assesses pharmacodynamic effects of this compound in tumor tissues, particularly monitoring pHH3 as a biomarker of mitotic arrest.

- Tissue Collection: Harvest tumors at appropriate timepoints post-dosing (typically 24-48 hours after administration) [2].

- Tissue Processing: Fix tumor samples in formalin and embed in paraffin for immunohistochemical analysis or prepare single-cell suspensions for flow cytometry [2].

- Immunostaining: Section tissues and stain with anti-phospho-histone H3 antibody to identify cells in mitotic arrest [2].

- Quantification: Determine the percentage of pHH3-positive cells per high-power field or per total tumor cells [2].

- Correlative Analysis: Compare pHH3 levels with this compound exposure levels and antitumor efficacy [3].

Research Applications and Considerations

Cancer Model Applications

This compound has demonstrated antitumor activity across various preclinical cancer models. In Colo205 xenograft models, administration at 1.1, 3.3, 10, and 30 mg/kg intravenously resulted in dose-dependent tumor growth inhibition accompanied by a dramatic increase in pHH3-positive cancer cells [2]. The compound has been investigated in both solid tumors and hematological malignancies, with clinical trials exploring its efficacy in conditions including ovarian cancer, gastric cancer, prostate cancer, and acute leukemia [2] [1].

Research on similar Eg5 inhibitors provides additional context for potential applications. A recent study investigating the KSP inhibitor filanesib in hepatoblastoma models demonstrated that Eg5 inhibition induced G2/M cell cycle arrest and apoptosis in cancer cells while showing tolerable effects on normal pediatric hepatocytes [4]. The study reported prominent nuclear fragmentation in treated hepatoblastoma cells and reduced tumor growth rates in 4 out of 5 hepatoblastoma mouse models, with one model showing complete growth arrest [4].

Combination Therapy Potential

While specific this compound combination protocols require further development, research on Eg5 inhibitors suggests potential synergistic approaches. The addition of pegfilgrastim (G-CSF) has been shown to mitigate neutropenia—the primary dose-limiting toxicity of this compound—allowing administration of higher doses in clinical settings [3]. However, researchers should note that this combination may increase the incidence of mucositis and stomatitis [3]. Based on clinical observations, two regimens were selected for Phase 2 exploration: 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim and 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim, both on a 21-day cycle [3].

The following diagram illustrates the experimental workflow for assessing this compound activity in cellular models:

Safety and Regulatory Considerations

This compound is classified as an investigational compound and is intended for research use only, not for human consumption [2]. Researchers should implement standard precautions when handling the compound, including wearing appropriate personal protective equipment and working in properly ventilated environments. The primary toxicity observed in clinical studies was neutropenia, which was dose-limiting but reversible with G-CSF support [3] [5]. Other reported adverse events included leukopenia, mucositis, and stomatitis, particularly when combined with pegfilgrastim [3].

From a regulatory standpoint, this compound has been granted orphan drug designation for certain indications, though development appears to have been discontinued for several cancer types including breast cancer, colorectal cancer, and leukemias according to the most recent updates [1]. Researchers should ensure compliance with all institutional and governmental regulations governing the use of investigational compounds in laboratory research.

Conclusion

This compound represents a valuable research tool for investigating mitotic mechanisms and developing novel cancer therapeutic strategies. The protocols outlined herein provide comprehensive guidance for in vitro and in vivo assessment of this Eg5 inhibitor, with particular attention to appropriate concentration ranges and experimental endpoints. The dose-dependent activity observed across models, coupled with well-defined pharmacodynamic biomarkers such as pHH3, enables robust experimental design for mechanistic studies and therapeutic evaluation. As research with kinesin inhibitors continues to evolve, this compound remains a reference compound for understanding the biological consequences of targeted disruption of mitotic progression in cancer cells.

References

- 1. - AdisInsight this compound [adisinsight.springer.com]

- 2. | inhibitor of the kinesin-related motor protein Eg5 | CAS... This compound [invivochem.com]

- 3. Two Phase 1 dose-escalation studies exploring multiple ... [pubmed.ncbi.nlm.nih.gov]

- 4. Functional screening identifies kinesin spindle protein ... [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 and dose-finding study of LY2523355 (this compound ... [pubmed.ncbi.nlm.nih.gov]

Methodologies for Determining In Vivo Dosing

When a definitive dosing protocol isn't available, researchers build one from first principles using a sequence of experimental models. The table below summarizes the purpose and utility of different approaches.

| Model Type | Primary Purpose | Key Outputs | Utility for Dosing |

|---|---|---|---|

| In Vitro (e.g., 3D cultures) [1] | Initial efficacy & synergy screening | IC50 values; Drug combination effects (synergy/antagonism) | Informs starting doses for in vivo studies; identifies promising drug combinations. |

| Ex Vivo (e.g., EVPT platform) [1] | Drug testing in native tumor microenvironment | Tumor killing efficacy; Effects on immune cells | Provides a more predictive bridge between in vitro assays and complex in vivo models. |

| In Vivo (e.g., PDX models) [1] | Definitive efficacy & safety assessment | Maximum Tolerated Dose (MTD); Tumor growth inhibition | Establishes the final dosing regimen (route, frequency, dose levels) for preclinical trials. |

The following workflow visualizes how these models are integrated to develop a dosing strategy.

Core Principles for Dosing Protocol Design

Once you have data from these models, the following principles are critical for designing a robust protocol.

1. Dose Titration: The scientific goal of titration is to find the lowest dose that provides adequate therapeutic effect while minimizing side effects [2]. In practice, this often involves up-titration, starting with a lower dose and gradually increasing it to find the minimum effective dose [2].

2. Predicting Human Clearance: Techniques like In Vitro-In Vivo Extrapolation (IVIVE) are used early in development. This method uses data from human liver microsomes or hepatocytes to predict the metabolic clearance of a drug in humans, helping to guide dosing frequency and expected exposure before moving to costly clinical trials [3].

3. Route of Administration: The dosing protocol is heavily influenced by the route of administration (e.g., oral, intravenous). Furthermore, the formulation must be optimized for stability and bioavailability at the intended site of action [4].

References

- 1. Developing Effective Dosing Strategies by Leveraging 3D In Vitro... [blog.crownbio.com]

- 2. The art and science of drug titration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting In Metabolic Clearance Using In... - WuXi AppTec DMPK Vivo [dmpkservice.wuxiapptec.com]

- 4. Optimization and Application of In Vitro and Ex Vivo for... Models [pubmed.ncbi.nlm.nih.gov]

Model Applications and Experimental Data

The Colo-205 xenograft model is well-established for evaluating a variety of therapeutic strategies. The table below summarizes key findings from studies using this model [1] [2]:

| Therapeutic Agent / Combination | Experimental Findings in Colo-205 Xenografts |

|---|---|

| TRA-8 (anti-DR5 antibody) + CPT-11 | Superior tumor growth inhibition vs. single agent; 73% complete regression with combination therapy [2]. |

| 5-FU + Tanshinone IIA (Tan-IIA) | >50% tumor volume reduction vs. 5-FU alone; downregulated P-gp, VEGF, LC3-II, MMP-7, NF-κB [1]. |

| Dual VEGF-A/Ang-2 Inhibition | 87% tumor growth reduction with bispecific antibody vs. 66% (VEGF-A alone); 66% suppression of lung metastasis [1]. |

| Folic Acid (FA) | Tumor regression and increased lifespan; acts via FRα, c-SRC, ERK/NF-κB to activate TP53/p21/p21 causing cell cycle arrest [1]. |

| Ispinesib (KSP Inhibitor) | Preclinical data showed tumor growth delay [3]. |

Research Workflow and Signaling

The Colo-205 model is frequently used to study targeted therapy combinations. The diagram below illustrates a typical workflow and key signaling pathways investigated in this model, particularly the feedback mechanisms that can cause resistance to BRAF inhibitors [1]:

Colo205 Xenograft Workflow and BRAF Pathway

Detailed Protocol for Xenograft Studies

The Colo-205 model can be established in immunocompromised mice for preclinical testing. This protocol is synthesized from general methodologies for this model [1] [2].

- Cell Preparation and Injection: Cultivate Colo-205 cells and harvest in log growth phase. Resuspend (~5-10 million cells) in a 1:1 mix of PBS and Matrigel. Inject subcutaneously into the flank of female athymic nude mice (BALB/c strain) [1] [2].

- Tumor Measurement and Randomization: Monitor until tumors are palpable (~50-100 mm³). Measure tumors 2-3 times weekly with calipers. Randomize mice into balanced treatment/control groups [1] [2].

- Treatment and Analysis: Administer vehicle or test compounds via specified route/dosing schedule. For combination studies with TRA-8/CPT-11: administer CPT-11 (irinotecan) intravenously and TRA-8 antibody intraperitoneally [2]. Terminate the study at predetermined endpoints. Collect tumors for biomarker analysis (e.g., Western blot for PARP cleavage) [1] [2].

References

Mechanism of Action and Biomarker Rationale

References

- 1. This compound | Kinesin inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest ... [pubmed.ncbi.nlm.nih.gov]

- 3. Histone H3 (phospho S10) Assay Kit (Colorimetric) [abcam.com]

- 4. Two Phase 1 dose-escalation studies exploring multiple ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (LY2523355) | Kinesin Inhibitor [medchemexpress.com]

Comprehensive Cell Fixation Protocols for Litronesib Research: Application Notes for Drug Discovery Professionals

Introduction to Cell Fixation in Drug Mechanism Studies

Cell fixation is a critical preparatory step in pharmaceutical research that preserves cellular architecture while enabling detailed investigation of drug-target interactions. For researchers studying Litronesib, a potent kinesin spindle protein (KSP) inhibitor, appropriate fixation protocols are essential to accurately visualize drug effects on mitotic spindle formation, cell cycle progression, and downstream signaling events. Fixed cells allow for precise spatial and temporal analysis of drug mechanisms through techniques including immunofluorescence, immunohistochemistry, and flow cytometry. The fundamental principle of fixation involves creating covalent cross-links between cellular macromolecules or precipitating cellular components, thereby stabilizing the native state of cells for subsequent analytical procedures [1].

The selection of optimal fixation parameters must balance several competing objectives: maximizing epitope preservation, maintaining cellular morphology, and ensuring antibody accessibility to intracellular targets. Unlike live-cell imaging approaches, fixed samples provide a temporal snapshot of cellular states at the moment of fixation, allowing researchers to capture transient drug-induced phenomena such as mitotic arrest, protein phosphorylation, or apoptosis induction. For this compound studies specifically, which focuses on disrupting mitotic spindle formation in cancer cells, fixation methods must adequately preserve delicate microtubule structures while permitting detection of key mitotic markers and cell death indicators [2].

Fundamental Principles of Cell Fixation

Cross-linking vs. Precipitating Fixatives

Cell fixation methods primarily fall into two categories based on their mechanism of action:

Cross-linking fixatives (e.g., formaldehyde, paraformaldehyde) create covalent chemical bonds between adjacent protein molecules, effectively stabilizing the three-dimensional cellular architecture. These fixatives provide excellent structural preservation and are particularly valuable for maintaining spatial relationships between cellular components. However, the cross-linking process can potentially mask epitopes by altering protein conformation or preventing antibody access, necessitating antigen retrieval steps in some applications [1]. Formaldehyde-based fixatives typically penetrate tissue at a rate of approximately 1 mm per hour, making them suitable for most cell culture applications where monolayers are used [1].